Methyl 5-phenylpyrimidine-2-carboxylate

Description

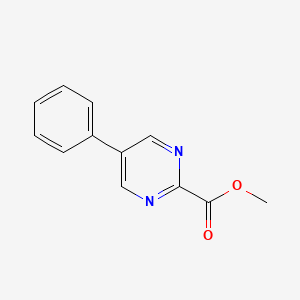

Methyl 5-phenylpyrimidine-2-carboxylate is a pyrimidine derivative characterized by a phenyl group at the 5-position and a methyl ester at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, making them key scaffolds in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

methyl 5-phenylpyrimidine-2-carboxylate |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)11-13-7-10(8-14-11)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

MLQACEWCNQUFBK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-phenylpyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5-phenylpyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 5-phenylpyrimidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-phenylpyrimidine-2-carboxylate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of more complex molecules with potential pharmacological activities . In medicinal chemistry, pyrimidine derivatives are explored for their antiviral, anticancer, and antimicrobial properties . Additionally, this compound may be used in the development of new materials and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of Methyl 5-phenylpyrimidine-2-carboxylate depends on its specific application and the biological target. For example, some pyrimidine derivatives inhibit the activity of enzymes involved in DNA synthesis, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Pyrimidine carboxylate esters vary in substituent positions, ester groups, and functional modifications, leading to distinct physicochemical and biological properties. Below is a comparative analysis of Methyl 5-phenylpyrimidine-2-carboxylate with key analogs:

Key Comparisons:

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : this compound’s phenyl group is electron-donating, enhancing ring stability. In contrast, trifluoromethyl (CF₃) or difluoromethyl (CF₂H) groups in analogs (e.g., CAS 304693-64-9) are electron-withdrawing, increasing electrophilicity and reactivity .

- Fluorinated Derivatives : Fluorine substituents (e.g., in CAS 160850-84-0) improve metabolic stability and membrane permeability, making them favorable in drug design .

Ester Group Impact :

- Methyl esters (e.g., main compound) are less lipophilic than ethyl esters (e.g., CAS 70733-12-9), affecting solubility and bioavailability. Ethyl esters may offer better pharmacokinetic profiles in vivo .

Biological Activity: Biginelli-type pyrimidines (e.g., 6-methyl-2-thioxo derivatives) exhibit antioxidant properties, with IC₅₀ values as low as 0.6 mg/mL for radical scavenging .

Synthetic Utility: Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) demonstrates the role of amino groups in facilitating further functionalization, a strategy applicable to the main compound .

Physical and Chemical Properties

- Solubility : Methyl esters generally exhibit higher water solubility than ethyl esters due to shorter alkyl chains. For example, methyl salicylate () is more polar than ethyl analogs.

- Stability : Electron-withdrawing groups (e.g., CF₃) enhance resistance to enzymatic degradation compared to phenyl or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.